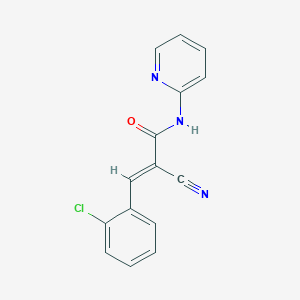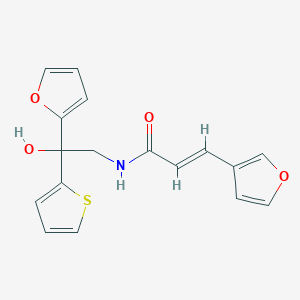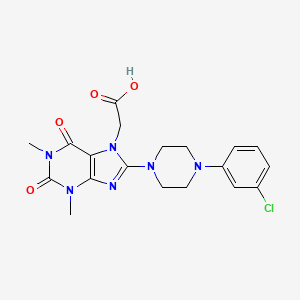
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Overview
Description
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide, also known as CCNPP, is a chemical compound that has gained attention in the scientific community due to its potential use in various medical applications.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide has been the subject of numerous scientific studies due to its potential use in various medical applications. One study found that (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide has anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis. Another study found that (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide has anti-cancer properties and can be used to treat various types of cancer.
Mechanism of Action
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory molecules in the body, and inhibiting their activity can reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory molecules such as prostaglandins and leukotrienes, which can reduce inflammation and pain. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can prevent their growth and spread.
Advantages and Limitations for Lab Experiments
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide has a number of advantages for lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are numerous future directions for research on (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide. One area of interest is the development of new and more efficient synthesis methods for (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide. Another area of interest is the development of new medical applications for (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide, including its potential use in the treatment of other inflammatory diseases and cancers. Additionally, further research is needed to better understand the potential toxicity of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide at high doses and to develop safer dosing protocols.
Synthesis Methods
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of 2-cyano-N-pyridin-2-ylacetamide with 2-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-13-6-2-1-5-11(13)9-12(10-17)15(20)19-14-7-3-4-8-18-14/h1-9H,(H,18,19,20)/b12-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXDWKVJTXQCKH-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330151 | |
| Record name | (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647857 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide | |
CAS RN |
488137-20-8 | |
| Record name | (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2554670.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2554671.png)

![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2554676.png)





![N'-[(E)-(3-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2554688.png)

![7-Benzoyl-7-azabicyclo[2.2.1]heptane](/img/structure/B2554690.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2554691.png)
